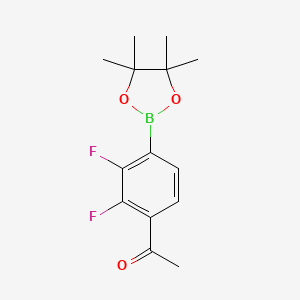

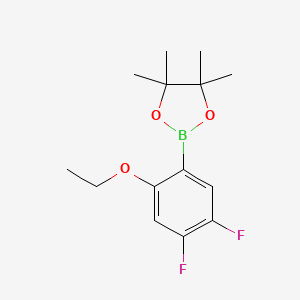

4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester

Descripción general

Descripción

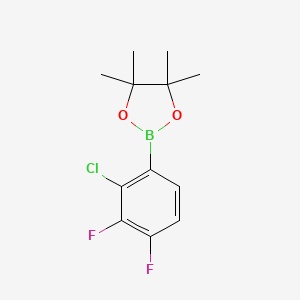

“4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” is a chemical compound with the IUPAC name 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a liquid at room temperature .

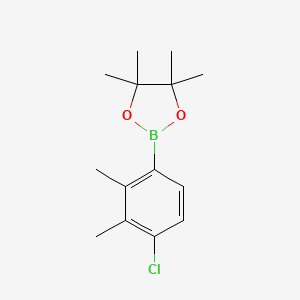

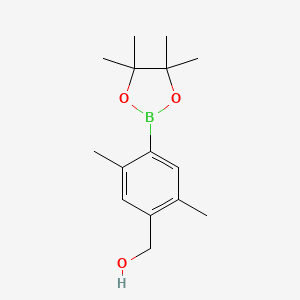

Molecular Structure Analysis

The molecular structure of “4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” can be represented by the InChI code: 1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 .Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, a category to which “4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” belongs, has been reported. This process involves a radical approach and can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

“4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester” is a liquid at room temperature . It has a molecular weight of 284.11 .Aplicaciones Científicas De Investigación

Polymer Synthesis and Light Emission

4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester has been utilized in the synthesis of polymers. In one study, its derivatives were used in Suzuki coupling reactions to create chromophore monomers, which were then polymerized to form chromophore-containing polymers. These polymers exhibited high molecular weights, superb thermal stability, and excellent processability. They were also noted for their photoluminescence properties, which included a broad range of the visible spectrum, making them suitable for applications in light emission technologies (Neilson et al., 2007).

Organic Synthesis

This compound is also significant in organic synthesis. For example, a study demonstrated its use in the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with alkenyl halides or triflates. This method facilitated the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence, showing its utility in creating complex organic molecules (Takagi et al., 2002).

Radiopharmaceuticals

In radiopharmaceuticals, derivatives of 4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester have been investigated for improving radiofluorination yields. A study found that adding pyridine to the reaction medium enhanced radiofluorination yields significantly. This discovery has implications for developing clinically-relevant radiotracers for PET imaging, particularly in radiolabeling ortho-substituted substrates (Antuganov et al., 2017).

Phosphorescence Research

A unique application of arylboronic esters, like 4,5-Difluoro-2-ethoxyphenylboronic acid pinacol ester, is in the field of phosphorescence. A study reported that simple arylboronic esters exhibit room-temperature phosphorescence in the solid state, a phenomenon generally associated with heavy atoms or carbonyl groups. This finding opens new avenues in the study of phosphorescent organic molecules (Shoji et al., 2017).

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic esters, including pinacol boronic esters, are known to be valuable building blocks in organic synthesis .

Mode of Action

Pinacol boronic esters are known to undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed and involves a radical approach .

Biochemical Pathways

Boronic esters are known to be involved in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the stability of boronic esters, including pinacol boronic esters, can pose challenges in terms of their removal at the end of a sequence if required .

Result of Action

The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b .

Action Environment

It’s known that the stability of boronic esters can be a challenge, especially considering the removal of the boron moiety at the end of a sequence .

Propiedades

IUPAC Name |

2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-6-18-12-8-11(17)10(16)7-9(12)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGOLJFMDKMWQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801146702 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Difluro-2-ethoxyphenylboronic acid pinacol ester | |

CAS RN |

2121513-79-7 | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(2-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801146702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)